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molecular formula C44H86BaO4 B8643422 Barium didocosanoate CAS No. 2636-16-0

Barium didocosanoate

Cat. No. B8643422
M. Wt: 816.5 g/mol
InChI Key: HKYBCZMGCVOGCR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235794

Procedure details

To 100 ml of water at 60° C. temperature 23.3 g of barium hydroxide octahydrate is added and into this suspension 50.0 g of behenic acid in flakes form (AN 165, titer 75° C.) is incorporated so that a paste is obtained having an acid/water ratio of 1:2. This paste is then reacted for 15 minutes at 60° C. followed by 15 minutes at 80° C. temperature. When the melting point of the fatty acid is exceeded, momentary viscosity increase takes place requiring vigorous mixing of the mass. The remaining water which has now a pH of 7 is decanted and the resultant granulate consisting of fractured hollow spheres is dried. The free fatty acid content of the end product is 1.3%.
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23.3 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[C:12]([OH:35])(=[O:34])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>O>[C:12]([O-:35])(=[O:34])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[Ba+2:10].[C:12]([O-:35])(=[O:34])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33] |f:0.1.2.3.4.5.6.7.8.9.10,13.14.15|

Inputs

Step One
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
23.3 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
form (AN 165, titer 75° C.)
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
This paste is then reacted for 15 minutes at 60° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
momentary viscosity increase
ADDITION
Type
ADDITION
Details
requiring vigorous mixing of the mass
CUSTOM
Type
CUSTOM
Details
is decanted
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ba+2].C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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